molecular formula C9H9ClO2 B1422899 2-(2-Chloro-3-methylphenyl)acetic acid CAS No. 1000518-49-9

2-(2-Chloro-3-methylphenyl)acetic acid

Cat. No. B1422899
CAS RN: 1000518-49-9
M. Wt: 184.62 g/mol
InChI Key: YBGVTNVOWFYDLN-UHFFFAOYSA-N
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Description

“2-(2-Chloro-3-methylphenyl)acetic acid” is a derivative of phenylacetic acid, which is a ring-substituted phenylacetic acid with auxin activity used as a plant growth regulator . The molecular formula of this compound is C9H9ClO2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-3-methylphenyl)acetic acid” can be represented by the InChI code: 1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) and the corresponding InChI key is YBGVTNVOWFYDLN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-3-methylphenyl)acetic acid” include a molecular weight of 184.62 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

2-(2-Chloro-3-methylphenyl)acetic acid is involved in the synthesis of compounds with potential anticancer activity. A study on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrated its potential use in drug preparation, offering a simpler and more economical method compared to existing ones (Liu Ying-xiang, 2007).

Environmental and Biological Sample Analysis

The compound plays a role in environmental science, particularly in the trace determination of pesticides like 4-chloro-2-methylphenoxy acetic acid (MCPA) in complex matrices. Molecular Imprinted Polymer (MIP) nanoparticles coupled with High-Performance Liquid Chromatography (HPLC) have been used for sensitive and selective determination of MCPA in biological and environmental samples (F. Omidi et al., 2014).

Novel Natural Products

The compound has been involved in the isolation of new natural products from Turkish lichens. This includes the discovery of new compounds with different skeletons, contributing to the field of natural product chemistry (Suheyla Kirmizigul et al., 2003).

Chemical Reactions and Mechanisms

The compound is used in studying chemical reaction mechanisms, such as the reactions of MnIII acetate in acetic acid with various aromatic compounds. This research helps in understanding complex reaction pathways in organic chemistry (G. M. Gorter-Laroij, E. Kooyman, 1972).

Photolytic Transformation Studies

In photolytic transformation studies, derivatives of 2-(2-Chloro-3-methylphenyl)acetic acid, like diclofenac, have been analyzed. This research contributes to understanding the behavior of pharmaceutical compounds under light exposure, which is critical for drug stability and safety (L. Eriksson, Jesper Svanfelt, L. Kronberg, 2010).

Safety and Hazards

The safety information for “2-(2-Chloro-3-methylphenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-chloro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGVTNVOWFYDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-methylphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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